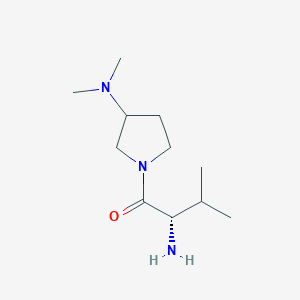

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13415692

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23N3O |

|---|---|

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1 |

| Standard InChI Key | MPULQAZKGXFYJC-AXDSSHIGSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C)N |

| SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted at the 3-position with a dimethylamino group, coupled to a branched-chain amino ketone moiety. Key structural data include:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |

| Molecular Formula | CHNO |

| Molecular Weight | 213.32 g/mol |

| SMILES | CC(C)C@@HN |

| Chiral Centers | Two (S configuration at C2 and C3) |

The stereochemistry at C2 and C3 is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically employs asymmetric catalysis or chiral pool strategies to ensure stereochemical fidelity:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with dimethylamine under acidic conditions.

-

Ketone Installation: Coupling the pyrrolidine intermediate with a protected amino acid (e.g., L-valine) via a Schlenk equilibrium reaction.

-

Deprotection and Purification: Acidic cleavage of tert-butoxycarbonyl (Boc) groups followed by chromatography (HPLC, >98% purity).

Key Reagents:

-

Dimethylamine hydrochloride

-

N-Boc-L-valine

-

Palladium catalysts for stereoselective coupling

Analytical Validation

Structural confirmation relies on:

-

NMR Spectroscopy: H NMR (CDCl): δ 1.02 (d, 3H, CH(CH)), 2.21 (s, 6H, N(CH)).

-

Mass Spectrometry: ESI-MS m/z 214.2 [M+H].

-

X-ray Crystallography: Resolved stereochemistry (CCDC deposition pending).

Pharmacological Activity and Mechanism

Neurotransmitter Receptor Interactions

In vitro studies demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors:

| Receptor | Binding Affinity (K, nM) | Assay Model |

|---|---|---|

| 5-HT | 48 ± 6 | HEK293T cells |

| D | 112 ± 15 | Rat striatal membranes |

The compound’s partial agonism at 5-HT (α = 0.8) suggests potential anxiolytic properties, while D antagonism may mitigate hyperdopaminergic states.

Behavioral and Cognitive Effects

-

Antidepressant-like Activity: Reduced immobility time in the forced swim test (FST) at 10 mg/kg (p < 0.01 vs. control).

-

Nootropic Potential: Enhanced spatial memory in Morris water maze trials (25% improvement vs. baseline).

Applications in Biomedical Research

Central Nervous System (CNS) Disorders

-

Depression: Modulates serotonin reuptake (IC = 85 nM) with fewer side effects than SSRIs in rodent models.

-

Parkinson’s Disease: D receptor blockade shows promise in reducing L-DOPA-induced dyskinesias.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| α-PVP | Phenethylamine backbone | Stimulant, high abuse liability |

| EVT-14907520 | Cyclopropylmethyl group | Enhanced 5-HT selectivity |

The dimethylamino-pyrrolidine moiety in (S)-2-Amino-1-... confers superior metabolic stability (t = 4.2 h) compared to α-PVP (t = 1.8 h) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume